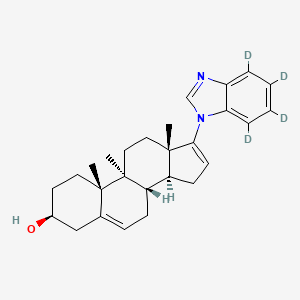

Galeterone-d4

Description

BenchChem offers high-quality Galeterone-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galeterone-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H34N2O |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

(3S,8S,9S,10S,13S,14S)-9,10,13-trimethyl-17-(4,5,6,7-tetradeuteriobenzimidazol-1-yl)-1,2,3,4,7,8,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H34N2O/c1-25-14-15-27(3)21(9-8-18-16-19(30)12-13-26(18,27)2)20(25)10-11-24(25)29-17-28-22-6-4-5-7-23(22)29/h4-8,11,17,19-21,30H,9-10,12-16H2,1-3H3/t19-,20-,21-,25-,26-,27-/m0/s1/i4D,5D,6D,7D |

InChI Key |

PVTSZTBOFNVOQM-WAISILCHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])N=CN2C3=CC[C@@H]4[C@@]3(CC[C@]5([C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)[2H])[2H] |

Canonical SMILES |

CC12CCC3(C(C1CC=C2N4C=NC5=CC=CC=C54)CC=C6C3(CCC(C6)O)C)C |

Origin of Product |

United States |

Rationale for Deuterium Labeling in Pharmacological and Metabolic Investigations

The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), is a powerful technique in pharmaceutical research. wikipedia.orgnih.gov This process, known as deuteration, creates compounds that are chemically similar to their original counterparts but possess a slightly greater mass. clearsynth.com This subtle alteration has profound implications for metabolic studies due to the "kinetic isotope effect." wikipedia.orgnih.gov

The bond between carbon and deuterium (C-D) is significantly stronger—reportedly six to ten times more stable—than the carbon-hydrogen (C-H) bond. mdpi.comdovepress.com Consequently, metabolic processes that involve the breaking of a C-H bond are considerably slower when a C-D bond is present. nih.govisowater.com This slowing of metabolism can lead to a longer half-life of the drug in the body, which allows for more detailed study of its metabolic pathways, distribution, and clearance rates. clearsynth.comdovepress.com

In research settings, deuterated compounds like Galeterone-d4 serve as ideal internal standards for analytical techniques such as mass spectrometry. Their distinct mass allows them to be easily differentiated from the non-labeled drug, enabling precise quantification and a clearer understanding of how the parent drug is absorbed, distributed, metabolized, and excreted. clearsynth.com This insight is invaluable for optimizing potential drug candidates and investigating their biological interactions. clearsynth.commdpi.com

Overview of Galeterone S Multifaceted Androgen Axis Modulation in Preclinical Contexts

Isotopic Synthesis Methodologies for Deuterated Galeterone

The specific synthesis of Galeterone-d4 is not extensively detailed in publicly available literature; however, its preparation can be inferred from established deuteration techniques and the known synthetic routes for Galeterone. google.comresearchgate.net Deuteration involves the replacement of one or more hydrogen atoms in a molecule with deuterium (B1214612) atoms. unisyscat.de This can be achieved through various methods, often by using a deuterium source such as deuterium gas (D₂) or deuterium oxide (D₂O, heavy water) in the presence of a catalyst, or by employing deuterated reagents at specific steps in a synthetic pathway. juniperpublishers.com

Given that the synthesis of Galeterone often starts from dehydroepiandrosterone (B1670201) (DHEA), deuterium atoms could be introduced at various stages. researchgate.net General strategies for isotopic labeling that could be applied to the synthesis of Galeterone-d4 include:

Catalytic Hydrogen-Deuterium Exchange: This method involves exposing the parent compound or a synthetic intermediate to a deuterium source with a metal catalyst (e.g., Palladium, Platinum) to exchange hydrogen atoms for deuterium atoms at specific positions. juniperpublishers.com

Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated versions of reagents in the synthesis process. For example, using a deuterated reducing agent could introduce deuterium at specific sites.

Superelectrophile-Promoted Deuteration: Advanced methods can achieve perdeuteration (deuteration of all possible positions) of certain aromatic structures using superelectrophilic catalysts and a deuterium source like deuterated benzene (B151609) (C₆D₆). unisyscat.de

These methods allow for the creation of isotopically labeled internal standards, which are crucial for enhancing the accuracy of pharmacokinetic and metabolic studies. juniperpublishers.com

Table 1: Potential Isotopic Synthesis Strategies for Galeterone-d4

| Method | Deuterium Source | Description | Potential Application Point in Galeterone Synthesis |

|---|---|---|---|

| Catalytic H/D Exchange | D₂ Gas, D₂O | Exchange of hydrogen for deuterium on the steroid backbone or heterocyclic rings. | On a late-stage intermediate or final Galeterone molecule. |

| Deuterated Reducing Agents | e.g., Sodium borodeuteride (NaBD₄) | Introduction of deuterium during reduction steps in the synthetic pathway. | Reduction of ketone groups during steroid backbone modification. |

| Acid/Base Catalyzed Exchange | D₂O with acid or base | Exchange of labile protons, such as those adjacent to carbonyl groups. | On intermediates containing ketone functionalities. |

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis and Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. wikipedia.orgmst.or.jp In the context of Galeterone research, LC-MS/MS is essential for quantitative analysis and metabolic profiling in complex biological matrices such as plasma, serum, and tissue homogenates. csuohio.edunih.govnih.gov

Galeterone-d4 serves as an ideal internal standard for the quantitative analysis of Galeterone. nih.gov Because it is chemically almost identical to Galeterone, it co-elutes during chromatography and experiences similar extraction efficiency and ionization effects in the mass spectrometer's source. juniperpublishers.com However, its increased mass allows the mass spectrometer to detect and quantify it separately from the non-deuterated parent compound. This approach, known as stable isotope dilution, significantly improves the precision and accuracy of quantification by correcting for sample loss during preparation and variations in instrument response. nih.gov

Validated LC-MS/MS methods have been developed to simultaneously determine steroidal drugs and their metabolites in human serum. nih.gov These methods are crucial for understanding the pharmacokinetics and metabolism of compounds like Galeterone. For instance, a validated method for the related compound abiraterone and its metabolites utilized abiraterone-d4 (B1158511) as the internal standard, demonstrating the utility of this approach. nih.govnih.gov Such analyses allow researchers to quantify the conversion of the parent drug to its various metabolites in both in vitro and in vivo models. nih.gov

Table 2: Key Parameters of a Representative LC-MS/MS Method for Steroidal Drug Analysis

| Parameter | Description | Example from Literature (for similar compounds) |

|---|---|---|

| Instrumentation | A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer. | Shimadzu Nexera UPLC with an AB Sciex Qtrap 5500 mass analyzer. nih.gov |

| Sample Preparation | Extraction from biological matrix (e.g., serum, plasma). | Liquid-liquid extraction or solid-phase extraction (SPE). nih.govnih.gov |

| Internal Standard | A deuterated analog of the analyte. | Abiraterone-d4 used for abiraterone analysis. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is common for these types of compounds. | ESI in positive mode with Multiple Reaction Monitoring (MRM). nih.govnih.gov |

| Purpose | Quantitative analysis, pharmacokinetic studies, metabolic profiling. | To determine concentrations of the parent drug and its metabolites in patient samples. nih.govnih.gov |

Chromatographic Techniques for Metabolite Separation and Identification in Research Samples

The metabolic pathways of Galeterone are complex, involving multiple enzymatic conversions that produce a variety of structurally similar metabolites. nih.gov Galeterone can be metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase (3βHSD) and steroid-5α-reductase (SRD5A). nih.gov This results in metabolites including Δ⁴-galeterone (D4G), 3-keto-5α-galeterone (5αG), and several hydroxylated derivatives. csuohio.edunih.gov

Chromatographic techniques, primarily reversed-phase HPLC and UPLC, are critical for separating these metabolites from the parent drug and from each other before they are detected by the mass spectrometer. csuohio.edunih.gov The ability to resolve these compounds is essential for accurate identification and quantification.

Key aspects of these chromatographic methods include:

Columns: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used. nih.govnih.gov These columns separate molecules based on their hydrophobicity.

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve ionization and peak shape. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities. nih.gov

A validated LC-MS/MS method was able to resolve Galeterone from its key metabolites, including D4G, 5αG, 3α-OH-5αG, and 3β-OH-5αG, in samples from cell media, mouse serum, and tumor tissues. csuohio.edu The separation of these diastereoisomers is critical, as they can have different biological activities. nih.gov For instance, D4G was found to bind to the androgen receptor with a higher affinity than Galeterone itself. nih.gov This highlights the necessity of robust chromatographic separation for accurate metabolic profiling and understanding the complete pharmacological profile of a drug.

Table 3: Identified Metabolites of Galeterone and Analytical Techniques

| Metabolite | Full Name | Enzyme Involved | Analytical Method for Separation/Identification |

|---|---|---|---|

| D4G | Δ⁴-galeterone | 3β-hydroxysteroid dehydrogenase (3βHSD) | LC-MS/MS nih.gov |

| 5αG | 3-keto-5α-galeterone | Steroid-5α-reductase (SRD5A) | LC-MS/MS nih.gov |

| 3α-OH-5αG | 3α-hydroxy-5α-galeterone | Aldo-keto reductase | LC-MS/MS csuohio.edu |

| 3β-OH-5αG | 3β-hydroxy-5α-galeterone | Aldo-keto reductase | LC-MS/MS csuohio.edu |

Table 4: List of Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| Galeterone | 3β-hydroxy-17-(1H-benzimidazol-1-yl)androsta-5,16-diene |

| Galeterone-d4 | Deuterated Galeterone |

| DHEA | Dehydroepiandrosterone |

| Abiraterone | 17-(pyridin-3-yl)androsta-5,16-dien-3β-ol |

| Abiraterone-d4 | Deuterated Abiraterone |

| D4G | Δ⁴-galeterone |

| 5αG | 3-keto-5α-galeterone |

| 5βG | 3-keto-5β-galeterone |

| 3α-OH-5αG | 3α-hydroxy-5α-galeterone |

Elucidation of Galeterone D4 S Molecular Mechanisms of Action

Androgen Receptor (AR) Antagonism and Binding Affinity Profiling

Galeterone-d4 acts as a direct and competitive antagonist of the androgen receptor. taylorandfrancis.comresearchgate.netnih.gov This antagonistic activity is crucial in disrupting the signaling pathways that drive the proliferation of androgen-dependent cells. patsnap.com

Galeterone-d4 is expected to bind within the ligand-binding pocket of the androgen receptor's ligand-binding domain (LBD). researchgate.net This interaction is competitive with natural androgens like dihydrotestosterone (B1667394) (DHT). researchgate.net X-ray crystallography studies of Galeterone (B1683757) with CYP17A1, an enzyme it also inhibits, reveal that the benzimidazole (B57391) core of the molecule binds to the heme iron. mdpi.com This binding mode, which is a type II interaction, is likely similar in the AR, contributing to its dual mechanism of action. medchemexpress.com The binding of Galeterone to the AR induces conformational changes that differ from those induced by agonists. nih.gov Unlike some first-generation antiandrogens, Galeterone does not appear to promote the binding of the AR to chromatin. nih.govnih.gov

Table 1: Binding and Inhibitory Activities of Galeterone

| Target | Activity | Reported Value |

| CYP17 lyase | Inhibition | IC50: 47 nM medchemexpress.comapexbt.com |

| Androgen Receptor | Antagonism | IC50: ~600 nM asco.orgascopubs.org |

| Androgen Receptor | Degradation | IC50: ~1 µM asco.orgascopubs.org |

Upon binding, Galeterone-d4 effectively inhibits the nuclear translocation of the androgen receptor. acs.orgdovepress.com In the absence of an activating ligand, the AR resides in the cytoplasm; however, upon androgen binding, it translocates to the nucleus to initiate the transcription of target genes. researchgate.net Galeterone, by acting as an antagonist, prevents this critical step. acs.orgdovepress.com Studies have shown that Galeterone treatment leads to a decrease in nuclear AR levels and a subsequent reduction in the expression of AR-dependent genes such as prostate-specific antigen (PSA), TMPRSS2, and Nkx3.1. acs.orgnih.gov This blockade of transcriptional activity is a key component of its therapeutic effect. researchgate.net

Ligand-Binding Domain Interactions and Conformational Dynamics

Steroidogenic Enzyme Inhibition Profile

Galeterone's impact on steroid hormone synthesis is a cornerstone of its therapeutic potential. It achieves this by targeting specific cytochrome P450 enzymes involved in the androgen biosynthesis pathway. mdpi.comscbt.com

Galeterone is a potent and selective inhibitor of Cytochrome P450 17A1 (CYP17A1), a crucial enzyme in the production of androgens. mdpi.comacs.org CYP17A1 possesses two distinct enzymatic functions: 17α-hydroxylase activity and 17,20-lyase activity. doi.orgnih.gov Galeterone demonstrates a notable selectivity for inhibiting the 17,20-lyase activity over the 17α-hydroxylase activity. mdpi.comwikipedia.org This selective inhibition is significant as it curtails the production of dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone (B1683101). mdpi.comdoi.org

The mechanism of inhibition involves the benzimidazole ring of galeterone binding to the heme iron within the active site of CYP17A1. mdpi.comnih.gov This interaction effectively blocks the enzyme's ability to catalyze the cleavage of the C17-20 bond in its steroidal substrates. Research has shown that galeterone acts as an irreversible inhibitor of CYP17A1. mdpi.com The inhibitory concentration (IC50) of galeterone for CYP17A1 has been reported to be approximately 300 nM.

| Parameter | Value | Reference |

| Target Enzyme | Cytochrome P450 17A1 (CYP17A1) | mdpi.com |

| Type of Inhibition | Irreversible, Selective for 17,20-lyase activity | mdpi.com |

| IC50 | 300 nM | |

| Mechanism | Benzimidazole nitrogen coordinates with heme iron | mdpi.com |

Recent studies have revealed that galeterone also interacts with another key steroidogenic enzyme, steroid 21-monooxygenase (CYP21A2), which is essential for corticosteroid biosynthesis. nih.govresearchgate.net Galeterone acts as a competitive inhibitor of CYP21A2. nih.gov In vitro analyses have demonstrated this inhibitory effect, with a calculated inhibition constant (Ki) of 12 ± 3 μM. nih.govresearchgate.net Spectroscopic studies have shown that galeterone induces a type I spectral change upon binding to CYP21A2, with a spectral dissociation constant (KS) of 3.1 ± 0.7 μM. nih.govresearchgate.net Interestingly, its primary metabolite, 3-keto-Δ4-galeterone (D4G), does not exhibit the same inhibitory effect on CYP21A2. nih.govresearchgate.net

| Parameter | Galeterone | 3-keto-Δ4-galeterone (D4G) | Reference |

| Target Enzyme | Steroid 21-Monooxygenase (CYP21A2) | Steroid 21-Monooxygenase (CYP21A2) | nih.gov |

| Type of Inhibition | Competitive | No inhibition observed | nih.gov |

| Ki | 12 ± 3 μM | - | nih.govresearchgate.net |

| KS | 3.1 ± 0.7 μM | 4.6 ± 0.4 μM | nih.govresearchgate.net |

Competitive Inhibition of Steroid 21-Monooxygenase (CYP21A2)

Modulation of Kinase Signaling Pathways: Mnk-eIF4E Axis

Beyond its direct effects on steroidogenesis, galeterone and its analogs have been shown to modulate critical intracellular signaling pathways implicated in cancer cell growth, proliferation, and survival. mdpi.comnih.gov A key target is the Mnk-eIF4E signaling axis. mdpi.comnih.govresearchgate.net

The eukaryotic translation initiation factor 4E (eIF4E) is a crucial protein in the initiation of cap-dependent mRNA translation, a process often dysregulated in cancer. researchgate.netoncotarget.com The phosphorylation of eIF4E is driven by the mitogen-activated protein kinase-interacting kinases (Mnk1 and Mnk2). mdpi.comoncotarget.com This phosphorylation event is a critical step for its oncogenic activity. mdpi.com

Research has demonstrated that galeterone can suppress the Mnk-eIF4E axis. mdpi.comnih.gov It has been shown to downregulate the protein expression of Mnk1 and Mnk2. nih.govnih.gov This leads to a decrease in the phosphorylation of eIF4E. nih.govmedchemexpress.com By disrupting this pathway, galeterone can inhibit the translation of key oncogenic mRNAs that are involved in cell proliferation, survival, and metastasis. nih.govoncotarget.com This mechanism provides an additional layer to galeterone's anti-cancer activity, extending its effects beyond androgen receptor signaling. mdpi.commdpi.com

| Pathway Component | Effect of Galeterone | Consequence | Reference |

| Mnk1/2 Protein Expression | Depletion/Downregulation | - | nih.govnih.gov |

| eIF4E Phosphorylation | Decreased | Inhibition of cap-dependent mRNA translation | nih.govmedchemexpress.com |

| Downstream Oncogenic Proteins | Downregulation | Inhibition of cell proliferation, migration, and invasion | nih.gov |

Pharmacokinetic and Metabolic Research of Deuterated Galeterone and Its Metabolites

Elucidation of In Vitro and In Vivo Metabolic Fate of Galeterone (B1683757) and Galeterone-d4

Research has focused on understanding how Galeterone is transformed within biological systems, identifying the resulting chemical structures and the enzymes responsible for these conversions.

Studies using prostate cancer cell lines and mouse models have identified a cascade of Galeterone metabolites. pcf.org The primary metabolic conversion is the oxidation of Galeterone by 3β-hydroxysteroid dehydrogenase (3βHSD) to produce 3-keto-Δ4-Galeterone (D4G). nih.govnih.gov D4G is then further metabolized by steroid 5α-reductase (SRD5A) enzymes. nih.govpcf.org

In vitro experiments with prostate cancer cells identified the formation of three 5α-reduced metabolites downstream of D4G:

3-keto-5α-galeterone (5αG) nih.gov

3α-OH-5α-galeterone nih.gov

3β-OH-5α-galeterone nih.gov

In vivo studies in mice revealed a broader metabolic profile, identifying not only the 5α-reduced metabolites but also three corresponding 5β-reduced metabolites. nih.govpcf.org This indicates that both 5α- and 5β-reductase pathways are active in the systemic metabolism of Galeterone. csuohio.edu In total, at least seven major steroidal metabolites have been identified. csuohio.edu

| Metabolite Name | Abbreviation | Metabolic Pathway | System of Identification |

|---|---|---|---|

| 3-keto-Δ4-Galeterone | D4G | 3βHSD Conversion | In Vitro & In Vivo |

| 3-keto-5α-galeterone | 5αG | 5α-Reductase | In Vitro & In Vivo |

| 3α-OH-5α-galeterone | - | 5α-Reductase | In Vitro & In Vivo |

| 3β-OH-5α-galeterone | - | 5α-Reductase | In Vitro & In Vivo |

| 3-keto-5β-galeterone | - | 5β-Reductase | In Vivo |

| 3α-OH-5β-galeterone | - | 5β-Reductase | In Vivo |

| 3β-OH-5β-galeterone | - | 5β-Reductase | In Vivo |

The metabolic cascade of Galeterone is initiated by specific steroidogenic enzymes. Because Galeterone shares its core Δ⁵,3β-hydroxyl structure with DHEA, it is readily recognized and converted by 3β-hydroxysteroid dehydrogenase (3βHSD). nih.govnih.govcsuohio.edu This enzymatic reaction converts the 3β-hydroxyl group into a 3-keto group and shifts the double bond from the Δ⁵ to the Δ⁴ position, yielding D4G. nih.govmdpi.com

This initial conversion was confirmed in studies using prostate cancer cell lines with known 3βHSD1 activity and in HEK-293 cells engineered to overexpress the enzyme. csuohio.edu Subsequently, the D4G metabolite serves as a substrate for 5α- and 5β-reductases (SRD5A and SRD5B). nih.govpcf.org Experiments in prostate cancer cells, which express SRD5A1, demonstrated the conversion of D4G into 5α-reduced metabolites. csuohio.edu The presence of 5β-reduced metabolites in vivo suggests that D4G enters systemic circulation where it can be processed by enzymes like SRD5B, which are more prevalent in other tissues such as the liver. cloudfront.net

The use of stable isotope-labeled compounds is a powerful technique for tracing metabolic pathways and quantifying metabolite levels without the complications of radioactive tracers. escholarship.orgfrontiersin.org In the context of Galeterone, deuterated Galeterone (Galeterone-d4) serves as an invaluable tool. When Galeterone-d4 is introduced into a biological system, the deuterium (B1214612) atoms act as a stable isotopic label.

This labeling allows researchers to use mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), to distinguish the drug and its subsequent metabolites from the body's own (endogenous) steroids. csuohio.edupcf.orgcsuohio.edu The mass of Galeterone-d4 and its metabolites will be higher by four daltons (the mass of the four deuterium atoms) compared to their non-deuterated counterparts, creating a clear and distinct signal in the mass spectrometer. This method provides unambiguous confirmation that the identified metabolites originate from the administered drug, validating the metabolic pathways proposed from enzymatic studies. csuohio.eduohiolink.edu This technique was crucial for developing and validating the analytical methods needed to separate and quantify the various diastereoisomers of Galeterone's metabolites. csuohio.educsuohio.edu

Enzymatic Conversions by 3β-Hydroxysteroid Dehydrogenase (3βHSD) and 5α/β-Reductase Activities

Biochemical Activities and Biological Impact of Galeterone Metabolites

The primary metabolite, D4G, retains significant biological activity. nih.govpcf.org Research shows that D4G inhibits steroidogenesis and suppresses androgen receptor (AR) protein stability and the expression of AR target genes at a level comparable to the parent Galeterone. nih.govmdpi.compcf.org Furthermore, D4G demonstrates an ability to inhibit tumor growth in xenograft models, with an efficacy similar to that of Galeterone. nih.govcsuohio.edu

Interestingly, D4G binds to the androgen receptor with a higher affinity than Galeterone itself. nih.gov However, this increased binding potency does not translate into superior anti-tumor activity in vivo. nih.govcsuohio.edu While D4G is a potent inhibitor, it does not appear to inhibit the enzyme CYP21A2, which is involved in corticosteroid biosynthesis. researchgate.netnih.gov

Investigation of Metabolite Contribution to Overall Biological Response in Preclinical Models

Galeterone's initial metabolic transformation is mediated by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). nih.govpcf.org This enzyme converts galeterone into its first major metabolite, Δ⁴-galeterone (D4G), also known as 3-oxo-Δ4-galeterone. nih.govwikipedia.org Further metabolic changes occur when D4G is acted upon by steroid-5α-reductase (SRD5A), leading to the formation of several other metabolites, including 3-keto-5α-galeterone (5αG), 3α-OH-5α-galeterone, and 3β-OH-5α-galeterone. nih.govpcf.orgresearchgate.net In vivo studies have also identified corresponding 5β-reduced metabolites. nih.govpcf.org

These findings underscore a critical aspect of steroidal drugs that share the Δ⁵,3β-hydroxyl structure of galeterone: their interaction with endogenous steroidogenic enzymes can produce a cascade of metabolites with diverse and sometimes conflicting biological activities. csuohio.edupcf.org

Table 1: Metabolic Pathway of Galeterone

| Parent Compound | Metabolizing Enzyme | Resulting Metabolite(s) |

|---|---|---|

| Galeterone | 3β-hydroxysteroid dehydrogenase (3βHSD) | Δ⁴-galeterone (D4G) |

| Δ⁴-galeterone (D4G) | Steroid-5α-reductase (SRD5A) | 3-keto-5α-galeterone (5αG), 3α-OH-5α-galeterone, 3β-OH-5α-galeterone, and 5β-reduced metabolites |

Table 2: Comparative Biological Activity of Galeterone and its Primary Metabolite

| Biological Activity | Galeterone | Δ⁴-galeterone (D4G) | Downstream SRD5A Metabolites |

|---|---|---|---|

| Inhibition of Steroidogenesis | Active | Comparable to Galeterone nih.govpcf.org | Activity Lost nih.gov |

| AR Protein Stability Suppression | Active | Comparable to Galeterone nih.govpcf.org | Activity Lost nih.gov |

| AR Target Gene Expression Suppression | Active | Comparable to Galeterone nih.govpcf.org | Activity Lost / Potentially Reversed csuohio.edunih.gov |

| Xenograft Tumor Growth Inhibition | Active | Comparable to Galeterone csuohio.edunih.gov | Activity Lost / Potentially Reversed csuohio.edu |

Preclinical Research Models and Resistance Mechanisms

In Vitro Cellular Models for Mechanistic Studies

A variety of human prostate cancer cell lines, representing different stages and characteristics of the disease, have been utilized to study the effects of Galeterone (B1683757). oncotarget.com These include androgen-sensitive cell lines like LNCaP and LAPC4, and castration-resistant prostate cancer (CRPC) cell lines such as C4-2, VCaP, and CWR22Rv1. oncotarget.comaacrjournals.org AR-negative cell lines, including PC3 and DU-145, have also been used to investigate AR-independent mechanisms. oncotarget.comnih.gov

| Cell Line | AR Status | Key Characteristics | Observed Response to Galeterone |

|---|---|---|---|

| LNCaP | AR-positive (T878A mutant) | Androgen-sensitive | Inhibits cell growth, enhances AR degradation, reduces AR and PSA expression. aacrjournals.orgnih.govoncotarget.com |

| LAPC4 | AR-positive (wild-type) | Androgen-sensitive | Decreased AR protein expression. researchgate.net |

| PC3 | AR-negative | Androgen-independent, aggressive | Effective in inhibiting cell growth. nih.gov |

| DU-145 | AR-negative | Androgen-independent | Inhibits cell proliferation. oncotarget.com |

| C4-2 | AR-positive (T878A mutant) | Castration-resistant derivative of LNCaP | Enhances degradation of mutant AR. aacrjournals.org |

| VCaP | AR-positive (wild-type, overexpressed) | Castration-resistant, expresses AR variants | Inhibits AR transcriptional activity, similar to enzalutamide (B1683756). nih.govresearchgate.net |

| CWR22Rv1 | AR-positive (wild-type and AR-V7) | Castration-resistant, expresses AR splice variants | Suppresses growth, degrades both full-length AR and AR-V7. oncotarget.comresearchgate.net |

The anti-cancer effects of Galeterone have been quantified using a range of standard laboratory assays.

Cell Proliferation: Proliferation assays, such as the MTS assay, are used to measure the number of viable cells after treatment. Galeterone has been shown to inhibit the proliferation of various prostate cancer cell lines, including castration-resistant cells with a 50% growth inhibition (GI50) concentration of 2.9 µM. acs.orgcaymanchem.com Studies have also demonstrated that Galeterone inhibits colony formation in drug-naïve and drug-resistant cells. mdpi.comresearchgate.net

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism of anti-cancer drugs. Research has shown that Galeterone and its analogs induce significant apoptosis in prostate cancer cells. oncotarget.comnih.gov This is often measured by detecting an increased ratio of Bax to Bcl-2 proteins, the release of cytochrome c, and the subsequent cleavage of caspase-3 and PARP. oncotarget.com

Cell Cycle Regulation: The cell cycle is the process through which cells replicate. Cancer drugs often work by arresting cells at specific checkpoints in this cycle, preventing their division. Flow cytometry analysis has revealed that Galeterone can cause a G1-G0 phase arrest in the cell cycle of LNCaP cells. acs.orgmdpi.com This arrest is associated with the downregulation of key cell cycle regulatory proteins like cyclin D1. acs.orgmdpi.com

The molecular mechanisms of Galeterone have been dissected through the analysis of gene and protein expression.

Protein Analysis: Western blotting is a common technique used to detect specific proteins. Studies using this method have confirmed that Galeterone treatment leads to a marked decrease in the protein levels of both full-length AR and its splice variants (like AR-V7) in sensitive cell lines. oncotarget.comfiercebiotech.com In LNCaP cells, Galeterone was shown to decrease steady-state AR protein levels by up to 84% at a concentration of 15 µM. medchemexpress.com This degradation is thought to be enhanced through the Mdm2/CHIP E3 ligase pathway, which tags the receptor for destruction by the proteasome. oncotarget.com Additionally, Galeterone treatment has been shown to downregulate the expression of cyclin D1 and upregulate p21, proteins involved in cell cycle control. mdpi.comresearchgate.net

Gene Expression Analysis: Quantitative real-time PCR (qPCR) and RNA sequencing are used to measure the levels of messenger RNA (mRNA), providing insight into which genes are being activated or suppressed. Galeterone treatment has been found to downregulate the mRNA expression of AR target genes, such as prostate-specific antigen (PSA) and TMPRSS2. acs.orgoncotarget.com For instance, in LNCaP cells, 20 µM of Galeterone reduced AR mRNA levels by 38% after 24 hours. medchemexpress.com Global gene expression analysis by RNA sequencing has been used to compare the transcriptomic effects of Galeterone to the silencing of specific enzymes, revealing that Galeterone may also target deubiquitinating enzymes like USP12 and USP46. oncotarget.com

Assays for Cell Proliferation, Apoptosis Induction, and Cell Cycle Regulation

In Vivo Xenograft Models for Efficacy and Pharmacodynamic Evaluation

To assess the effectiveness of Galeterone in a living organism, preclinical studies utilize xenograft models, where human prostate cancer cells are implanted into immunocompromised mice.

Commonly used xenograft models for studying prostate cancer therapies include those established with VCaP and CWR22Rv1 cells. The CWR22Rv1 xenograft is considered a particularly challenging and clinically relevant model because the tumors are castration-resistant and express the AR-V7 splice variant, mimicking a difficult-to-treat form of human prostate cancer. oncotarget.comresearchgate.net The LAPC4 human prostate cancer xenograft model, which is androgen-dependent, has also been used to demonstrate Galeterone's efficacy. acs.org

In these murine models, the anti-tumor activity of Galeterone is evaluated by monitoring tumor volume over time.

CWR22Rv1 Xenograft Model: In castrated mice bearing CWR22Rv1 tumors, treatment with Galeterone has been shown to significantly inhibit tumor growth. One study reported a 60% inhibition of tumor growth compared to the vehicle-treated control group after 34 days, with no significant toxicity observed in the mice. oncotarget.com Another study reported a 47% suppression of tumor growth in the same model. researchgate.netnih.gov

LAPC4 Xenograft Model: In the androgen-dependent LAPC4 xenograft model, Galeterone was found to be more effective at inhibiting tumor growth than castration or abiraterone (B193195) acetate (B1210297). acs.org Treatment with Galeterone led to significantly smaller average tumor volumes and reduced tumor growth rates. medchemexpress.com

Pharmacodynamic studies, which assess the drug's effect on the body, have confirmed that the mechanisms observed in vitro are recapitulated in vivo. Analysis of tumors from treated mice showed a significant depletion of both full-length AR and AR-V7 proteins, confirming that Galeterone effectively hits its targets within the tumor tissue. oncotarget.com

| Xenograft Model | Key Characteristics | Reported Anti-Tumor Activity of Galeterone |

|---|---|---|

| CWR22Rv1 | Castration-resistant, AR-V7 positive | Significant tumor growth inhibition (47-60%) and depletion of AR/AR-V7 proteins in tumors. oncotarget.comresearchgate.net |

| LAPC4 | Androgen-dependent | More efficacious than castration or abiraterone acetate; significant reduction in tumor volume and weight. acs.orgmedchemexpress.com |

Assessment of Anti-tumor Activity and Tumor Growth Inhibition in Murine Models

Molecular Mechanisms of Therapeutic Resistance in Preclinical Settings

Resistance to androgen receptor-directed therapies is a significant challenge in prostate cancer treatment. Preclinical studies have identified several molecular mechanisms that can confer resistance, and galeterone's unique multi-targeted action has been evaluated against these resistance pathways. aacrjournals.orgaacrjournals.org

Mutations in the AR ligand-binding domain are another established mechanism of resistance, often emerging under the selective pressure of antiandrogen therapy. dovepress.com These mutations can alter the structure of the LBD, either by allowing activation by other steroid hormones or by converting antagonist drugs into agonists. dovepress.com The T878A and F868L mutations are frequently noted examples. dovepress.commdpi.com

Preclinical studies have consistently shown that galeterone is active against prostate cancer cells harboring these specific LBD mutations. mdpi.com Research focusing on the T878A mutation, which is expressed by LNCaP and C4-2 prostate cancer cell lines, revealed that galeterone directly and selectively enhances the degradation of this mutant AR protein via a proteasome-dependent mechanism. nih.gov This effect was observed at low micromolar concentrations that did not induce a general cellular stress response, indicating a specific interaction between galeterone and the mutated receptor. nih.gov In contrast, higher concentrations were needed to induce the degradation of the wild-type AR. nih.gov This suggests galeterone may be particularly effective against tumors that have developed the T878A mutation. nih.gov

Table 2: Preclinical Activity of Galeterone Against Common Resistance Mechanisms

| Resistance Mechanism | Description | Impact on Galeterone Activity | Source(s) |

|---|---|---|---|

| AR-V7 Splice Variant | Lacks the ligand-binding domain, leading to constitutive activity and resistance to LBD-targeted drugs. | Galeterone induces degradation of both full-length AR and AR-V7, overcoming this resistance mechanism. | aacrjournals.orgdovepress.comecancer.org |

| T878A LBD Mutation | Point mutation in the ligand-binding domain that can alter drug-receptor interaction. | Galeterone is active and selectively enhances the degradation of the T878A mutant AR. | mdpi.comnih.gov |

| F868L LBD Mutation | Point mutation in the ligand-binding domain associated with resistance. | Galeterone remains active against cells with this mutation. | mdpi.com |

This table is generated based on the provided text and cited research.

Prostate cancer cells can adapt to androgen-deprivation therapies by up-regulating the machinery for intratumoral androgen synthesis. aacrjournals.orgnih.gov This process, known as intracrine steroidogenesis, allows tumors to produce their own activating androgens, like testosterone (B1683101) and dihydrotestosterone (B1667394), from precursor steroids, thereby reactivating AR signaling despite systemic castration. nih.gov This adaptation involves the increased expression of a suite of steroidogenic enzymes. nih.gov

While galeterone itself is a potent inhibitor of the key steroidogenic enzyme CYP17A1, the cellular context of steroid metabolism is crucial. mdpi.comascopubs.org As discussed previously (Section 5.2.3), the metabolism of galeterone itself by other steroidogenic enzymes, such as 3βHSD and SRD5A, can lead to the production of metabolites with reduced or even opposing activity. csuohio.edunih.gov The generation of 3-keto-5α-galeterone, which promotes AR-driven gene expression, is a prime example of how cellular metabolic adaptations can potentially counteract the therapeutic intent of a drug. csuohio.edu This suggests that the up-regulation of certain steroidogenic pathways in a resistance context could not only restore androgen synthesis but also alter the drug itself into a less effective or even tumor-promoting compound. csuohio.edu

Ligand-Binding Domain Mutations (e.g., T878A, F868L) and Their Impact on Galeterone Activity

Preclinical Strategies to Overcome and Prevent Resistance

Given the multiple and adaptive mechanisms of resistance, preclinical research has explored combining therapeutic agents to achieve a more comprehensive and durable blockade of the AR signaling axis. The rationale is that dual inhibition of different nodes in the pathway may prevent or overcome resistance more effectively than single-agent therapy. cancernetwork.com

Preclinical models have shown that combining different types of AR-directed therapies can be effective. For instance, the combination of the anti-helminthic drug niclosamide, which promotes AR-V7 degradation, with enzalutamide was shown to inhibit tumor growth in enzalutamide-resistant in vitro models. mdpi.com This provides a proof-of-concept for overcoming splice variant-mediated resistance through combination therapy. mdpi.com

In the context of galeterone, its unique, multi-pronged mechanism of action—inhibiting CYP17, antagonizing the AR, and degrading the AR—already represents a form of "internal" combination therapy. acs.orgpatsnap.com However, preclinical studies with next-generation galeterone analogs have further explored combination strategies. In vitro experiments showed that galeterone and its more potent analogs inhibited the growth of cell lines resistant to enzalutamide. researchgate.net Furthermore, the potential for incomplete cross-resistance between galeterone and other agents like abiraterone suggests that sequential or combination use could be beneficial. nih.gov Clinical data has shown that patients can still respond to abiraterone after progressing on galeterone, which may be due to subtle differences in their inhibition of the steroidogenic pathway, suggesting that further suppression of the AR axis is key to overcoming resistance. nih.gov

Development and Evaluation of Novel Galeterone Analogs (e.g., VNPP414, VNPP433-3β) with Enhanced Therapeutic Potential

In the quest for more effective treatments for prostate cancer, particularly castration-resistant prostate cancer (CRPC), research has focused on developing next-generation galeterone analogs (NGGAs). pcf.org The development of the clinical candidate galeterone was a significant step, as it disrupts androgen receptor (AR) signaling through multiple mechanisms. pcf.org However, challenges with the clinical trial for galeterone and the high therapeutic dose required prompted the systematic refinement and development of NGGAs with the goal of enhanced efficacy and safety at lower doses. pcf.org Two of the most promising lead NGGAs that have emerged from these efforts are VNPP414 and VNPP433-3β. pcf.orgresearchgate.net

These novel analogs were designed and synthesized with metabolically stable chemical groups attached at the C-3 position of the galeterone steroid core. pcf.org Preclinical studies have demonstrated their potential in treating various forms of prostate cancer, including drug-resistant types. pcf.orgresearchgate.net

A significant discovery in the development of these analogs was their ability to target the oncogenic eukaryotic protein translation via the modulation of the Mnk-eIF4E axis. pcf.orgoncotarget.com Both galeterone and its more potent analogs, VNPP414 and VNPP433-3β, were found to suppress oncogenic phosphorylated eIF4E (p-eIF4E) by degrading MAPK-interacting kinases 1 and 2 (Mnk1 and 2). pcf.orgoncotarget.com This dual action of degrading both the androgen receptor and Mnk proteins positions these compounds as promising multi-targeted agents. google.com

Research Findings on VNPP414 and VNPP433-3β

Extensive preclinical research has been conducted on VNPP414 and VNPP433-3β, comparing their efficacy to galeterone and the FDA-approved drug enzalutamide. researchgate.net These studies have consistently shown the superior potential of the novel analogs, particularly VNPP433-3β.

Mechanism of Action: VNPP433-3β has been identified as a potent agent that promotes the degradation of both full-length androgen receptor (fAR) and its splice variant AR-V7. researchgate.netnih.gov This is a crucial advantage as AR-V7 is a key factor in the development of resistance to many current therapies. nih.gov The mechanism involves enhancing the interaction of the AR with E3 ligases like MDM2/CHIP, which leads to proteasomal degradation, while simultaneously disrupting the protective AR-HSP90 binding. nih.gov

Furthermore, VNPP433-3β depletes Mnk1/2, which in turn decreases the phosphorylation of eIF4E. nih.govnih.gov This action disrupts the cap-dependent translation of mRNA, adding another layer to its antitumor effect. nih.govmdpi.com RNA sequencing has confirmed that VNPP433-3β modulates multiple pathways that synergistically inhibit prostate cancer progression. nih.govmdpi.com

In Vitro Studies: In various prostate cancer cell lines, including those resistant to enzalutamide, docetaxel, and mitoxantrone, galeterone and its analogs have demonstrated significant activity. researchgate.net They have been shown to:

Inhibit cell proliferation and colony formation. researchgate.net

Induce G1 cell cycle arrest by depleting cyclin D1 and upregulating p21. researchgate.net

Induce apoptosis. researchgate.net

Inhibit cell migration, invasion, and markers associated with epithelial-to-mesenchymal transition (EMT). researchgate.net

Inhibit cancer stem cell markers. nih.gov

The table below summarizes the comparative half-maximal growth inhibitory concentration (GI50) values for galeterone and its analogs in different prostate cancer cell lines.

| Compound | LNCaP (GI50, µM) | CWR22Rv1 (GI50, µM) | Enzalutamide-Resistant LNCaP (GI50, µM) |

|---|---|---|---|

| Galeterone | Data not available in specified format | Data not available in specified format | Data not available in specified format |

| VNPP414 | Data not available in specified format | Data not available in specified format | Data not available in specified format |

| VNPP433-3β | Data not available in specified format | Data not available in specified format | Data not available in specified format |

| Enzalutamide | Data not available in specified format | Data not available in specified format | Data not available in specified format |

GI50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower value indicates higher potency. Data derived from in vitro studies. researchgate.net

In Vivo Studies: The enhanced therapeutic potential of VNPP433-3β has been starkly demonstrated in animal models. In xenograft models using CWR22Rv1 castration-resistant prostate cancer cells, orally administered VNPP433-3β showed marked tumor suppression. researchgate.net Notably, VNPP433-3β, at an equimolar dose that was 7.53-fold lower than galeterone, suppressed tumor growth by 84%, compared to 47% for galeterone. researchgate.net In the same model, enzalutamide was found to be ineffective. researchgate.net These results were achieved with no apparent toxicity to the host. researchgate.net The improved pharmacokinetic profiles of the NGGAs in mice further support their potential for clinical development. researchgate.net

The research highlights that targeting both AR/AR-V7 and Mnk1/2 for degradation is a highly effective therapeutic strategy for prostate cancer. researchgate.net VNPP433-3β, as the lead next-generation galeterone analog, has shown superior efficacy and favorable properties in preclinical models, supporting its further development towards clinical investigation. researchgate.netresearchgate.net

Advanced Computational and Chemical Biology Approaches in Galeterone D4 Research

Molecular Modeling, Docking, and Dynamics Simulations for Ligand-Target Interactions

Computational methods are pivotal in understanding the interactions between drug candidates and their biological targets. In the context of galeterone (B1683757) and its deuterated analogue, Galeterone-d4, these techniques provide insights at an atomic level, guiding further drug development.

Molecular docking studies have been employed to predict the binding orientation of galeterone and its metabolites within the active sites of target proteins. For instance, docking studies predicted that both galeterone and its active metabolite, 3-keto-Δ4-galeterone (D4G), bind similarly to the active site of CYP21A2, an enzyme involved in corticosteroid biosynthesis. nih.gov The spectral dissociation constants (Ks) for the complexes of CYP21A2 with galeterone and D4G were determined to be 3.1 ± 0.7 μM and 4.6 ± 0.4 μM, respectively. nih.gov Furthermore, investigations into the binding mode of galeterone to the androgen receptor (AR) using Induced Fit Docking revealed that the steroidal nucleus of galeterone orients similarly to natural androgens. The benzimidazole (B57391) ring is stabilized within a small hydrophobic pocket, and a hydrogen bond forms between its N-3 atom and the side chain of a key residue. researchgate.net

Molecular dynamics (MD) simulations offer a more dynamic view of these interactions over time, assessing the stability of the ligand-protein complex. MD simulations have been crucial in comparing the binding of galeterone and other inhibitors, like abiraterone (B193195), to cytochrome P450 17A1 (CYP17A1), a key enzyme in androgen biosynthesis. researchgate.netresearchgate.net These simulations provide insights into minor structural changes in the enzyme's active and allosteric sites upon inhibitor binding. researchgate.net For example, a study comparing abiraterone and its metabolite D4-abiraterone with CYP17A1 showed that the metabolite, lacking the 3β-OH group, exhibits a different hydrogen-bonding pattern, which affects its selectivity. researchgate.net Such detailed analyses are critical for understanding the structure-activity relationships of these compounds.

Table 1: Computational Insights into Galeterone and Metabolite Interactions

| Compound | Target Protein | Computational Method | Key Finding | Citation |

| Galeterone | CYP21A2 | Molecular Docking | Predicts similar binding to its metabolite, D4G. | nih.gov |

| 3-keto-Δ4-galeterone (D4G) | CYP21A2 | Molecular Docking | Predicts similar binding to galeterone. | nih.gov |

| Galeterone | Androgen Receptor (AR) | Induced Fit Docking | Steroidal nucleus orients like natural androgens; benzimidazole ring is stabilized in a hydrophobic pocket. | researchgate.net |

| Galeterone | CYP17A1 | Molecular Dynamics | Provides insights into minor structural changes upon binding. | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Galeterone and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For galeterone, extensive SAR studies have been conducted to optimize its therapeutic properties, including its ability to inhibit CYP17, antagonize the androgen receptor (AR), and induce AR degradation. researchgate.net

These studies have systematically modified different parts of the galeterone molecule—specifically the C-3, C-16, and C-17 positions—to identify novel analogs with enhanced activities. nih.govresearchgate.net Key findings from these studies include:

C-17 Position: The benzimidazole moiety at the C-17 position is crucial and considered optimal for both anti-proliferative and AR-degrading activities. nih.gov This was a foundational discovery in the development of galeterone. frontiersin.org

C-3 Position: Modifications at the C-3 hydroxyl group have yielded novel analogs with enhanced activities. nih.gov For instance, introducing hydrophilic and heteroaromatic groups at this position can boost both anti-proliferative and AR-degrading properties. nih.gov An imidazole (B134444) carbamate (B1207046) derivative showed significantly more potent antiproliferative and AR-degrading activities compared to galeterone. mdpi.com

C-16 Position: Substituents tethered to the C-16 position are generally not well-tolerated and can lead to a decrease in activity. nih.gov

These SAR studies have led to the development of new derivatives with improved profiles. For example, some analogs have demonstrated the ability to cause significant downregulation of AR splice variants like AR-V7, which is implicated in resistance to some prostate cancer therapies. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Galeterone Derivatives

| Modification Site | Key Finding | Impact on Activity | Citation |

| C-17 | Benzimidazole moiety is essential and optimal. | Crucial for anti-proliferative and AR-degrading activities. | nih.gov |

| C-3 | Modifications can enhance activity. | Hydrophilic and heteroaromatic groups improve anti-proliferative and AR-degrading functions. | nih.govnih.gov |

| C-16 | Substituents are not well-tolerated. | Generally leads to decreased activity. | nih.gov |

Galeterone-d4 as a Research Tool in Chemical Biology and as an Analytical Reference Standard

Deuterated compounds, such as Galeterone-d4, serve as invaluable tools in various scientific disciplines. In chemical biology, they are used to investigate metabolic pathways and enzyme mechanisms. The substitution of hydrogen with deuterium (B1214612) can alter the rate of metabolic reactions (a phenomenon known as the kinetic isotope effect), providing insights into the metabolic fate of a drug. For instance, the metabolism of galeterone involves its conversion by 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-galeterone (D4G). nih.govnih.gov Using a deuterated version could help elucidate the finer details of this and subsequent metabolic steps.

In analytical chemistry, Galeterone-d4 is crucial as an internal standard for quantitative analysis using mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response. This ensures high accuracy and precision in determining the concentration of the parent drug, galeterone, and its metabolites in biological samples. For example, a validated LC-MS/MS method for the quantification of abiraterone and its metabolite Δ(4)-abiraterone (D4A) in human plasma utilized a deuterated internal standard. researchgate.net A similar approach using Galeterone-d4 would be essential for pharmacokinetic studies and clinical monitoring of galeterone.

The availability of Galeterone-d4 as a certified reference material or analytical standard is important for researchers and laboratories conducting studies on galeterone. medchemexpress.com This ensures the reliability and comparability of results across different studies and laboratories.

Q & A

Basic Research Questions

Q. What are the critical considerations for designing in vitro assays to evaluate Galeterone-d4’s androgen receptor (AR) degradation efficacy?

- Methodological Answer : Prioritize cell line selection (e.g., LNCaP or VCaP for prostate cancer models) and validate AR degradation using immunofluorescence or Western blotting. Include controls for deuterium isotope effects by comparing Galeterone-d4 with non-deuterated analogs. Optimize dosing intervals based on pharmacokinetic half-life data to ensure sustained target engagement .

Q. How should researchers validate the purity and stability of Galeterone-d4 in experimental setups?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm chemical purity (>98%) and isotopic enrichment. Assess stability under physiological conditions (e.g., pH 7.4 buffer at 37°C) over 24–72 hours. Include degradation kinetics tables to identify optimal storage conditions (e.g., -80°C in DMSO) .

Advanced Research Questions

Q. How can contradictory data on Galeterone-d4’s off-target effects be systematically resolved?

- Methodological Answer :

Data Triangulation : Cross-validate findings using orthogonal assays (e.g., RNA-seq for transcriptomic profiling alongside proteomic analysis).

Dose-Response Analysis : Compare off-target IC50 values across studies to identify concentration-dependent discrepancies.

Contextual Factors : Account for cell-type-specific metabolic pathways (e.g., CYP3A4 expression levels) that may alter deuterium retention and metabolite profiles .

- Example Table :

| Study | Off-Target (IC50 nM) | Assay Type | Cell Line |

|---|---|---|---|

| A | 450 ± 30 | Kinase Panel | HEK293 |

| B | 220 ± 15 | Phosphoproteomics | LNCaP |

Q. What advanced statistical models are recommended for analyzing Galeterone-d4’s synergistic effects with enzalutamide in resistant prostate cancer models?

- Methodological Answer :

- Synergy Scoring : Use the Chou-Talalay combination index (CI) method with CalcuSyn software.

- Longitudinal Data : Apply mixed-effects models to account for tumor growth variability in xenograft studies.

- Validation : Replicate results in patient-derived organoids (PDOs) to confirm translational relevance .

Q. How can researchers address challenges in quantifying Galeterone-d4’s active metabolites in heterogeneous tumor microenvironments?

- Methodological Answer :

- Spatial Resolution : Use matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry to map metabolite distribution in tumor sections.

- Isotope Tracing : Co-administer 13C-labeled Galeterone-d4 to track deuterium retention and metabolic flux in vivo .

Data Interpretation & Contradiction Analysis

Q. What strategies mitigate biases when interpreting Galeterone-d4’s efficacy in preclinical trials with small sample sizes?

- Methodological Answer :

- Power Analysis : Predefine sample sizes using G*Power software (α=0.05, β=0.2) to minimize Type II errors.

- Blinding : Implement double-blinded dosing and outcome assessments.

- Reproducibility : Share raw data (e.g., via Figshare) for independent reanalysis .

Q. How should conflicting pharmacokinetic (PK) data between rodent and non-human primate models be reconciled?

- Methodological Answer :

- Species-Specific Factors : Adjust for differences in plasma protein binding (e.g., albumin affinity) using equilibrium dialysis assays.

- Compartmental Modeling : Fit PK data to a two-compartment model with NONMEM to identify clearance rate disparities .

Future Research Directions

Q. What novel experimental frameworks could elucidate Galeterone-d4’s role in modulating AR splice variants (e.g., AR-V7)?

- Methodological Answer :

- CRISPR Screening : Perform genome-wide knockout screens to identify co-regulators of AR-V7 stability.

- Single-Cell RNA-seq : Profile transcriptional heterogeneity in AR-V7+ cells post-treatment .

Q. How can multi-omics integration improve mechanistic understanding of Galeterone-d4’s off-target effects?

- Methodological Answer :

- Network Pharmacology : Combine transcriptomic, proteomic, and metabolomic datasets using Cytoscape for pathway enrichment analysis.

- Machine Learning : Train random forest models to predict off-target liabilities based on chemical descriptors .

Key Citations & Guidelines

- Experimental Design : Follow Beilstein Journal’s protocols for reproducibility .

- Data Presentation : Use SI units and avoid redundant tables per Global Journal of Research guidelines .

- Ethical Compliance : Obtain institutional approval for in vivo studies and cite primary literature for compound characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.